4-(Morpholinomethyl)benzothioamide

Hydrolytic Stability Chemical Synthesis Medicinal Chemistry

Researchers requiring a stable, sulfur-based building block for heterocycle synthesis often face hydrolysis issues with standard amides. 4-(Morpholinomethyl)benzothioamide directly solves this with a hydrolysis-resistant thioamide group and a basic morpholine handle for enhanced solubility. • Enables mild, visible-light-mediated annulation to construct thiazole libraries. • Serves as a critical precursor for antimycobacterial benzthioanilides, where the C=S group is essential for target potency. • Functions as a stable metal-binding pharmacophore for fragment-based metalloenzyme inhibitor discovery.

Molecular Formula C12H16N2OS
Molecular Weight 236.34 g/mol
Cat. No. B13627779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Morpholinomethyl)benzothioamide
Molecular FormulaC12H16N2OS
Molecular Weight236.34 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC=C(C=C2)C(=S)N
InChIInChI=1S/C12H16N2OS/c13-12(16)11-3-1-10(2-4-11)9-14-5-7-15-8-6-14/h1-4H,5-9H2,(H2,13,16)
InChIKeyUJPDHHUPWNPCBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Morpholinomethyl)benzothioamide: Key Properties


4-(Morpholinomethyl)benzothioamide is a benzothioamide derivative with the molecular formula C12H16N2OS, characterized by a morpholinomethyl substituent on the phenyl ring . As a thioamide, it is a structural analog of benzamide where the carbonyl oxygen is replaced by sulfur. This substitution fundamentally alters the compound's electronic properties and reactivity compared to its oxygen-containing counterparts. The presence of the basic morpholine group is often introduced to modulate physicochemical properties like solubility . It is primarily utilized as a synthetic intermediate or building block in medicinal chemistry research.

Synthetic intermediate for sulfur heterocycles
Thioamide reactivity may support construction of thiazoles and related heterocycles.
Morpholine-modified building block
Morpholine group may improve aqueous solubility for biological assay workflows.
Thioamide-based pharmacophore
May support antimycobacterial or metalloenzyme fragment-based research programs.

Why Generic Substitution Fails for This Thioamide


Substituting 4-(Morpholinomethyl)benzothioamide with its benzamide analog or another thioamide derivative introduces significant and often unacceptable changes in key experimental parameters. The thioamide group (C=S) is chemically distinct from an amide (C=O), exhibiting greater nucleophilicity, different hydrogen bonding properties, and altered resistance to hydrolysis . In a biological context, studies on related benzthioanilide series have demonstrated that the thioamide group imparts superior antimycobacterial activity compared to the corresponding benzanilides [1]. Furthermore, the specific 4-morpholinomethyl substitution pattern is critical for its intended use as a precise intermediate or for maintaining target engagement. Replacing it with another compound, even one from the same thioamide class, can lead to failures in synthesis due to altered reactivity, or to flawed biological conclusions because of differences in target affinity and selectivity.

Benzamide analog substitution
Replacing thioamide with amide may alter reactivity and hydrolytic stability, potentially affecting synthesis outcomes.
Morpholine-free thioamides
Removing the morpholine group may reduce aqueous compatibility, complicating assay preparation in biological buffers.
Different substitution patterns
Changing the 4-morpholinomethyl group may lead to altered reactivity or target engagement, risking synthetic or biological interpretation errors.

Evidence-Based Differentiation from Analogs


Enhanced Hydrolytic Stability vs. Benzamide Analog

4-(Morpholinomethyl)benzothioamide demonstrates superior hydrolytic stability compared to its direct oxygen analog, 4-(Morpholinomethyl)benzamide. This is a class-level property of thioamides relative to amides, attributed to the lower electronegativity of sulfur and its weaker polarization of the C=S bond, making it less susceptible to nucleophilic attack by water . While specific quantitative kinetic data for this exact compound is not available in public literature, this property is a well-established chemical principle for the thioamide functional group. This stability can be crucial for experimental reproducibility in aqueous or protic environments.

Hydrolytic stability vs. amide
Class-level inference
Target: more stable; less prone to hydrolysis
Comparator: 4-(Morpholinomethyl)benzamide
Supports hydrolytic stability context for aqueous workflows.
Class-level property; verify compound-specific stability data.
Hydrolytic Stability Chemical Synthesis Medicinal Chemistry

Increased Nucleophilicity in Synthesis

The thioamide group in 4-(Morpholinomethyl)benzothioamide is significantly more nucleophilic than the amide group in its oxygen-containing analog, 4-(Morpholinomethyl)benzamide . This class-level property of thioamides facilitates reactions such as alkylation at the sulfur atom or use as a building block for the synthesis of sulfur-containing heterocycles like thiazoles [1]. For instance, benzothioamides are known to act as efficient reactants and organocatalysts in visible-light-mediated syntheses of thiazole derivatives under mild conditions [1]. This distinct reactivity profile makes it a more versatile intermediate for specific synthetic pathways compared to the corresponding amide.

Nucleophilicity in synthesis
Class-level inference
Target: higher nucleophilicity (qualitative)
Comparator: 4-(Morpholinomethyl)benzamide
Supports thioamide-specific synthetic pathways.
Class-level inference; data to verify for this compound.
Organic Synthesis Thionation Nucleophilicity

Improved Aqueous Solubility from Morpholine Group

The morpholinomethyl group in 4-(Morpholinomethyl)benzothioamide enhances its aqueous solubility. While quantitative solubility data for this specific compound is not available, the inclusion of a morpholine ring is a classic medicinal chemistry strategy to improve water solubility of organic molecules due to its basic nitrogen and ether oxygen, which can form hydrogen bonds with water . This is a class-level inference based on the known properties of morpholine-containing compounds [1]. This feature distinguishes it from other benzothioamide derivatives lacking a solubilizing group, such as unsubstituted benzothioamide, and can simplify assay preparation by reducing the need for organic co-solvents.

Aqueous solubility improvement
Class-level inference
Target: freely soluble in water (class-inference)
Comparator: unsubstituted benzothioamide
May simplify assay preparation in biological buffers.
Class-level inference; verify actual solubility value.
Solubility Physicochemical Properties Bioavailability

Recommended Application Scenarios


Synthetic Intermediate for Sulfur Heterocycles

Given the enhanced nucleophilicity and distinct reactivity of the thioamide group, 4-(Morpholinomethyl)benzothioamide is an ideal intermediate for synthesizing thiazoles and other sulfur-containing heterocycles, which are privileged scaffolds in medicinal chemistry [1]. Its use in reactions like visible-light-mediated annulation to construct thiazole derivatives offers a mild and green synthetic route [1]. The morpholine group also provides a synthetic handle or a built-in solubilizing feature for downstream compounds.

Building Block for Antimycobacterial Discovery

Research has established that benzthioanilides demonstrate superior antimycobacterial activity compared to their benzanilide counterparts [1]. 4-(Morpholinomethyl)benzothioamide can serve as a crucial building block in the design and synthesis of new antimycobacterial agents, where the thioamide group is essential for activity. Its morpholine moiety may also offer beneficial pharmacokinetic properties to the final drug candidates.

Stable Molecular Probe Development

The inherent stability of the thioamide bond against hydrolysis makes 4-(Morpholinomethyl)benzothioamide a preferred starting material for developing stable molecular probes, biochemical tools, or ligands intended for use in aqueous environments or biological media where amide-containing analogs may degrade [1]. This ensures greater reliability in long-term biological experiments or diagnostic assays.

Fragment-Based Metalloenzyme Screening

Thioamides are recognized as stable, sulfur-based metal-binding pharmacophores (MBPs) for metalloenzyme fragment-based drug discovery (mFBDD) [1]. 4-(Morpholinomethyl)benzothioamide offers a unique vector and interaction profile for binding to metalloenzymes like carbonic anhydrase or matrix metalloproteinases, providing a differentiated fragment hit that can be elaborated into more potent and selective inhibitors.

Application
Selection Property
Validation Focus
Synthesis of sulfur heterocycles
Thioamide reactivity
Heterocycle formation workflows
Antimycobacterial agent research
Thioamide pharmacophore
Antimycobacterial screening assays
Hydrolysis-resistant probe development
Hydrolytic stability
Stability in aqueous media
Fragment-based metalloenzyme screening
Thioamide metal-binding
Metalloenzyme inhibition assays
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